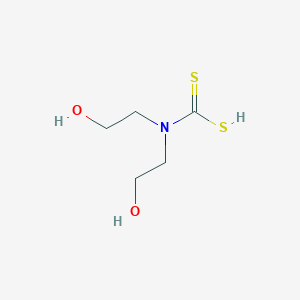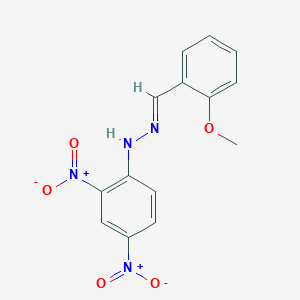
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine, also known as DNPH-hydrazone, is a yellow crystalline compound that is commonly used in scientific research. This compound has been widely studied for its ability to react with carbonyl groups, making it a useful tool in various fields of research.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene involves the formation of a hydrazone derivative through the reaction with carbonyl groups. This reaction is typically carried out in acidic conditions, which promotes the formation of the hydrazone.
Biochemical and Physiological Effects
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene does not have any known biochemical or physiological effects, as it is primarily used as a reagent in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene in lab experiments is its ability to react with a wide range of carbonyl-containing compounds. This reagent is also relatively inexpensive and easy to use, making it a popular choice for researchers.
However, there are some limitations to using 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene in lab experiments. For example, this reagent can react with other functional groups in addition to carbonyls, which can lead to false positives. Additionally, 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene. One area of interest is the development of new methods for the detection of carbonyl-containing compounds using 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene. Additionally, researchers may explore the use of 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene in other areas of chemistry, such as organic synthesis and catalysis.
In conclusion, 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene is a useful reagent in scientific research for the detection of carbonyl-containing compounds. While there are some limitations to its use, this compound has been widely studied and has potential for future research in various fields of chemistry.
Synthesemethoden
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with 2-methoxybenzaldehyde. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene is commonly used in scientific research as a reagent for the detection of carbonyl groups in various compounds. This compound can react with aldehydes and ketones to form a yellow precipitate, which can be used to identify the presence of these functional groups in a sample.
Eigenschaften
CAS-Nummer |
1163-71-9 |
|---|---|
Produktname |
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine |
Molekularformel |
C14H12N4O5 |
Molekulargewicht |
316.27 g/mol |
IUPAC-Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H12N4O5/c1-23-14-5-3-2-4-10(14)9-15-16-12-7-6-11(17(19)20)8-13(12)18(21)22/h2-9,16H,1H3/b15-9+ |
InChI-Schlüssel |
YWSBQMCOYBSYCS-OQLLNIDSSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
COC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
1163-71-9 |
Synonyme |
2-Methoxybenzaldehyde 2,4-dinitrophenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



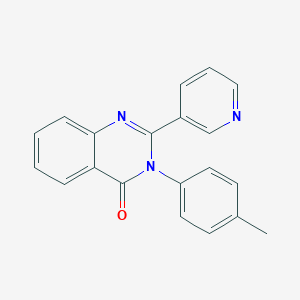
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
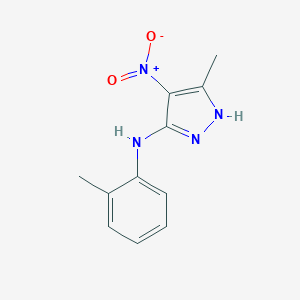
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
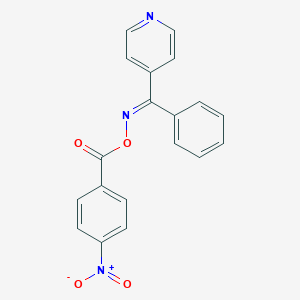
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)
